molecular formula C16H22N2O2 B2362572 2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 332045-51-9

2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B2362572
M. Wt: 274.364
InChI Key: STUXGHBBVDQONL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been reported. These compounds can be obtained from the reaction of substituted aromatic aldehydes, dimedone, malonitrile, in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C18H26N2O2, an average mass of 302.411 Da, and a monoisotopic mass of 302.199432 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 493.2±45.0 °C at 760 mmHg, and a flash point of 252.1±28.7 °C .

Scientific Research Applications

X-ray Crystallography and Molecular Structure Analysis

2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its derivatives have been extensively analyzed using X-ray crystallography to understand their molecular structure. Studies have shown that these compounds crystallize in various forms, with triclinic being common, and the pyran ring often deviates from planarity, adopting a boat conformation. The crystal structure is generally stabilized by N-H…O and N-H…N hydrogen bonds, indicating potential for interactions in larger molecular systems (Sharma et al., 2015).

Synthesis and Catalysis

The compound is a key player in the organocatalyzed synthesis of various derivatives. For instance, its use in the synthesis of 2-amino-4H-chromene derivatives through a tandem Michael addition–cyclization reaction has been reported. These derivatives have been synthesized with high yields and moderate to high enantioselectivity, using cinchona alkaloid-derived bifunctional catalysts. Such applications underscore the compound's role in facilitating complex chemical reactions and producing valuable derivatives with potential pharmaceutical applications (Ramireddy et al., 2017).

Antimicrobial Properties

A novel series of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives have demonstrated antimicrobial properties. These derivatives have been synthesized through processes like oxidative difunctionalization and have shown significant activity against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antibacterial and antifungal agents (Nagamani et al., 2019).

Green Chemistry and Eco-Friendly Synthesis

The compound has been involved in green chemistry applications, such as in the ultrasound-assisted synthesis of its derivatives. These processes not only result in high-yield synthesis but are also eco-friendly, indicating the compound's role in sustainable chemistry practices (Chavan et al., 2021).

properties

IUPAC Name

2-amino-4-hexyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-3-4-5-7-11-12(10-17)16(18)20-14-9-6-8-13(19)15(11)14/h11H,2-9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUXGHBBVDQONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(=C(OC2=C1C(=O)CCC2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Citations

For This Compound
1
Citations
G Zhang, Y Zhang, J Yan, R Chen… - The Journal of …, 2012 - ACS Publications
Function-oriented design and synthesis of chiral small molecules with novel activity is a key goal in modern organic chemistry. As multiple antibiotic-resistant pathogens are emerging …
Number of citations: 203 pubs.acs.org

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